molecular formula C7H3BrF3N3 B2491470 6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 1378877-15-6

6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2491470
CAS No.: 1378877-15-6
M. Wt: 266.021
InChI Key: ZEBGALLABDQKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 3rd position on the pyrazolo[1,5-a]pyrimidine ring

Biochemical Analysis

Cellular Effects

Some pyrazolo[1,5-a]pyrimidines have shown cytotoxic activities against certain cell lines

Molecular Mechanism

It’s known that some pyrazolo[1,5-a]pyrimidines can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell proliferation . Whether 6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine shares this mechanism of action is yet to be determined.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient synthetic routes to prepare 6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves the Suzuki–Miyaura cross-coupling reaction. This method starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as the precursor. The reaction is carried out under microwave-assisted conditions, which significantly enhances the reaction rate and yield. The reaction typically involves the use of palladium catalysts and boronic acids as coupling partners .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis in industrial production can further enhance the efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various arylated and alkylated derivatives of this compound. These derivatives often exhibit enhanced biological and chemical properties .

Scientific Research Applications

6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
  • 3,5-Diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines
  • Pyrazolo[3,4-b]pyridine derivatives

Uniqueness

6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity in substitution reactions and possesses unique photophysical properties that make it valuable in material science .

Biological Activity

Overview

6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 3rd position on the pyrazolo[1,5-a]pyrimidine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and material science.

Target and Mode of Action

Research indicates that related compounds within the pyrazolo[1,5-a]pyrimidine family exhibit inhibitory activity against monoamine oxidase B (MAO-B) , an enzyme linked to neurodegenerative disorders. The inhibition of MAO-B can lead to increased levels of neurotransmitters, potentially aiding in the treatment of conditions like Parkinson's disease .

Anti-Inflammatory Properties

This compound has shown promising anti-inflammatory activity. In comparative studies, derivatives of this compound exhibited micromolar IC50 values against MAO-B, suggesting significant therapeutic potential. For instance, one derivative displayed an anti-inflammatory activity comparable to standard drugs such as Indomethacin .

Anticancer Potential

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as FLT3-ITD inhibitors , which are particularly relevant in acute myeloid leukemia (AML). Compounds derived from this scaffold demonstrated potent activity against FLT3-ITD mutations with IC50 values as low as 0.4 nM, indicating their ability to inhibit cancer cell proliferation effectively .

Case Studies and Experimental Data

  • Inhibition of MAO-B : A study reported that several derivatives of this compound exhibited IC50 values in the micromolar range against MAO-B, demonstrating their potential as neuroprotective agents .
  • Anticancer Activity : Another investigation focused on two specific derivatives (17 and 19), which showed remarkable antiproliferative effects on AML cell lines by inhibiting FLT3 phosphorylation and downstream signaling pathways .

This compound can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be substituted with aryl or alkyl groups via Suzuki–Miyaura cross-coupling reactions.
  • Oxidation and Reduction Reactions : Although less common, these reactions can modify the compound's structure for enhanced biological activity.

The synthesis typically involves palladium-catalyzed reactions with boronic acids under microwave irradiation to achieve high yields efficiently .

Similar Compounds

Compound NameBiological ActivityIC50 Values
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneAnti-inflammatory~83 µM
Pyrazolo[3,4-b]pyridine derivativesAnticancerVaries
This compoundMAO-B InhibitionMicromolar

Properties

IUPAC Name

6-bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-4-1-12-6-5(7(9,10)11)2-13-14(6)3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBGALLABDQKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.